molecular formula C39H65N5O8 B8057516 Monomethylauristatin F

Monomethylauristatin F

Cat. No.: B8057516
M. Wt: 732.0 g/mol
InChI Key: MFRNYXJJRJQHNW-NARUGQRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethylauristatin F is synthesized through a series of chemical reactions involving the modification of dolastatin 10. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Monomethylauristatin F undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .

Scientific Research Applications

Monomethylauristatin F has a wide range of scientific research applications, including:

Mechanism of Action

Monomethylauristatin F exerts its effects by inhibiting cell division through the following mechanisms:

Comparison with Similar Compounds

Monomethylauristatin F is compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high potency and specificity as a tubulin polymerization inhibitor, making it an effective payload in antibody-drug conjugates .

Biological Activity

Monomethylauristatin F (MMAF) is a synthetic derivative of the natural compound dolastatin 10, primarily recognized for its potent antitumor properties. It has emerged as a critical component in antibody-drug conjugates (ADCs), particularly in the treatment of various cancers, including multiple myeloma. MMAF functions as an antitubulin agent, inhibiting cell division by blocking the polymerization of tubulin, thereby preventing mitosis in cancer cells. Its mechanism of action and biological activity make it a significant focus in cancer therapeutics.

  • Chemical Name : (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid
  • Molecular Formula : C39H65N5O8
  • Molecular Weight : 731.96 g/mol
  • CAS Number : 141205-32-5
  • Solubility : Soluble in DMSO up to 20 mM

MMAF exerts its cytotoxic effects by binding to tubulin, thereby disrupting the normal function of the microtubule network essential for cell division. This action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is typically utilized in ADCs, where it is conjugated to monoclonal antibodies that specifically target tumor-associated antigens. Upon internalization into the cancer cells, the MMAF is released from the antibody through proteolytic cleavage, activating its cytotoxic mechanism .

Linker Technology

The efficacy of MMAF in ADCs is significantly influenced by the linker technology used to attach it to antibodies. Linkers must be stable in circulation but cleavable within tumor cells. Research indicates that cathepsin-cleavable linkers enhance the delivery and effectiveness of MMAF by ensuring its release specifically within the tumor microenvironment .

In Vitro Studies

In vitro studies have demonstrated that MMAF exhibits potent cytotoxicity against various cancer cell lines. For instance, research has shown that MMAF conjugated to antibodies targeting melanoma cells leads to significant tumor cell death . The compound's efficacy is often compared to other auristatin derivatives, such as monomethylauristatin E (MMAE), with MMAF showing enhanced potency due to its unique structural modifications.

Pharmacokinetics and Metabolism

Pharmacokinetic studies using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) have revealed critical insights into MMAF's bioavailability and metabolic pathways. Notably, MMAF demonstrated a bioavailability of 0% with high clearance rates in preclinical models. The major metabolic pathway identified was demethylation, with several metabolites being formed during metabolism .

Case Studies

  • Clinical Application in Multiple Myeloma
    • Study : Belantamab mafodotin (an ADC containing MMAF) has been evaluated in clinical trials for patients with relapsed or refractory multiple myeloma.
    • Outcome : The drug showed promising efficacy with manageable toxicity profiles, leading to its approval for clinical use .
  • Combination Therapies
    • Research : Studies combining MMAF-containing ADCs with immune checkpoint inhibitors have indicated enhanced antitumor responses due to synergistic effects .
    • Result : Such combinations have resulted in improved tumor control and activation of anti-tumor immune responses.

Comparative Table of Auristatin Derivatives

CompoundStructure ModificationCytotoxicityClinical Use
Monomethylauristatin E (MMAE)Uncharged C-terminalHighVarious ADCs
This compound (MMAF)Charged C-terminalHigherBelantamab mafodotin

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34?,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNYXJJRJQHNW-NARUGQRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745017-94-1
Record name Monomethylauristatin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745017941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.